![molecular formula C23H29N3O5S2 B2538148 methyl 6-ethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449767-36-6](/img/structure/B2538148.png)

methyl 6-ethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound , methyl 6-ethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate, appears to be a complex molecule that may be related to the field of medicinal chemistry due to its structural features, which include a thienopyridine core, a sulfonylbenzoyl group, and a piperidine moiety. These structural components suggest potential biological activity, possibly as a pharmaceutical agent.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the compound , they do offer insights into related chemical reactions that could be relevant to its synthesis. For instance, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with various nucleophilic reagents leads to the formation of different heterocyclic compounds, including pyrano[2,3-c]pyridine derivatives . This suggests that similar nucleophilic substitution reactions could be involved in the synthesis of the thienopyridine core of the target compound.

Molecular Structure Analysis

The molecular structure of the compound likely features a thienopyridine core, which is a bicyclic system consisting of a thiophene ring fused to a pyridine ring. The presence of a sulfonylbenzoyl group attached to an amino group indicates a sulfonamide linkage, which is commonly found in drug molecules due to its stability and pharmacokinetic properties. The piperidine ring, a six-membered nitrogen-containing heterocycle, is known for its presence in various bioactive compounds.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The ester group (carboxylate) is prone to hydrolysis under both acidic and basic conditions, potentially yielding a carboxylic acid derivative. The sulfonylbenzoyl group could participate in further substitution reactions, especially with nucleophiles, due to the electrophilic nature of the sulfonyl carbon. The piperidine ring could undergo reactions typical of secondary amines, such as alkylation or acylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) and aromatic systems would influence its solubility, with potential solubility in polar organic solvents. The compound's melting point, boiling point, and stability would depend on the rigidity of the molecular framework and the intermolecular forces at play, such as hydrogen bonding and pi-pi interactions.

Wissenschaftliche Forschungsanwendungen

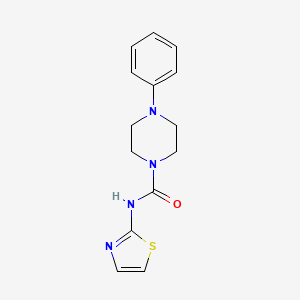

Thiazole-aminopiperidine Hybrid Analogues as Mycobacterium tuberculosis GyrB Inhibitors

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. Among these compounds, one showed promising activity against all tests, including a significant inhibition of Mycobacterium tuberculosis DNA gyrase, highlighting its potential as a novel antituberculosis agent without cytotoxicity at effective concentrations (Jeankumar et al., 2013).

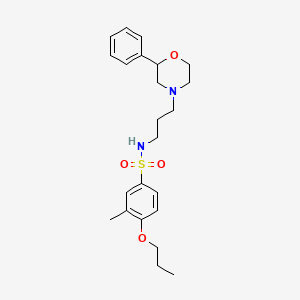

Propanamide Derivatives as Anticancer Agents

Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as anticancer agents. Several compounds exhibited strong anticancer activities, with low IC50 values, indicating their potential as promising anticancer agents. Further in vivo studies are suggested to ascertain their therapeutic usefulness (Rehman et al., 2018).

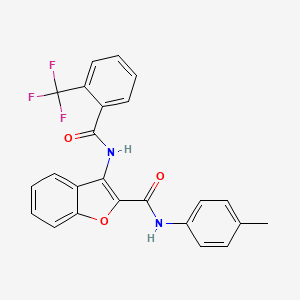

Synthesis of Pyrano and Pyrimidinone Derivatives

Research on the synthesis of various heterocyclic compounds, including pyrano and pyrimidinone derivatives, showcases the potential applications of these compounds in developing new therapeutic agents. These studies involve the synthesis of novel compounds with potential biological activities, highlighting the versatility of heterocyclic chemistry in drug discovery (Paronikyan et al., 2016).

Novel Synthesis Techniques and Biological Evaluation

Innovative synthesis techniques for heterocyclic compounds open avenues for the discovery of new drugs with improved efficacy and safety profiles. The research spans the development of new synthetic methodologies and the evaluation of the biological activities of the synthesized compounds, demonstrating the critical role of organic synthesis in advancing medicinal chemistry (Mekheimer et al., 1997).

Zukünftige Richtungen

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Wirkmechanismus

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

The exact mode of action of this compound is not clearly defined in the available resources. Piperidine derivatives are known to interact with their targets in a variety of ways depending on the specific derivative and target. The interaction with the target leads to changes in the target’s function, which can result in therapeutic effects .

Biochemical Pathways

Piperidine derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

The wide range of biological activities associated with piperidine derivatives suggests that this compound could have diverse effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

methyl 6-ethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5S2/c1-3-25-14-11-18-19(15-25)32-22(20(18)23(28)31-2)24-21(27)16-7-9-17(10-8-16)33(29,30)26-12-5-4-6-13-26/h7-10H,3-6,11-15H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKUUEGFHXPMGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2538065.png)

![N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2538066.png)

![N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2538071.png)

![(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538072.png)

![2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile](/img/structure/B2538073.png)

![4-[(4-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2538078.png)

![3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2538082.png)